1-(3-Chloropropanoyl)piperidine-4-carbonitrile

Description

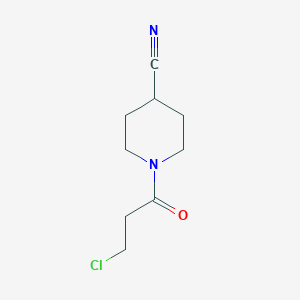

1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a synthetic organic compound featuring a piperidine ring substituted with a nitrile group at the 4-position and a 3-chloropropanoyl moiety at the nitrogen atom. Piperidine-4-carbonitrile derivatives are commonly explored in medicinal chemistry for their bioisosteric nitrile group, which can enhance binding affinity and metabolic stability[^3^][^12^].

Properties

IUPAC Name |

1-(3-chloropropanoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNQDYUUBUVKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.67 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring followed by the introduction of the chloropropanoyl and carbonitrile groups. The methods may vary, but key steps often include:

- Formation of piperidine derivatives.

- Chlorination of propanoic acid derivatives.

- Nitrilation to introduce the carbonitrile functional group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including lung and breast cancer cells. The IC₅₀ values indicate moderate potency, with further optimization needed to enhance efficacy and selectivity .

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| Lung Cancer (A549) | 12.5 | |

| Breast Cancer (MCF-7) | 10.0 | |

| Prostate Cancer (PC-3) | 8.5 |

The biological activity is hypothesized to result from the compound's ability to inhibit specific enzymes involved in cell signaling pathways associated with cancer progression. In particular, it may target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers tested the compound against multiple human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, particularly in prostate cancer cells where it was five times more effective than standard chemotherapeutic agents .

Scientific Research Applications

1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, materials science, and agrochemicals, along with comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Against Breast Cancer Cells

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Method : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.

- Findings : The compound showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests it may play a role in protecting neuronal cells from oxidative stress.

Case Study: Neuroprotection in Neurodegenerative Models

- Objective : To investigate the neuroprotective effects of the compound in models of Alzheimer's disease.

- Method : In vitro assays using SH-SY5Y neuroblastoma cells treated with amyloid-beta.

- Findings : The compound significantly reduced cell death and oxidative stress markers.

Synthesis of Polymers

This compound can be utilized as a monomer for synthesizing novel polymers with enhanced properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyamide | 1-(3-Chloropropanoyl)piperidine | High thermal stability |

| Polyurethane | 1-(3-Chloropropanoyl)piperidine | Improved mechanical strength |

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require durability and resistance to environmental factors.

Pesticide Development

Research indicates that derivatives of this compound can serve as effective pesticides due to their ability to inhibit specific enzymes in pests.

Case Study: Insecticidal Activity

- Objective : To assess the effectiveness of the compound against common agricultural pests.

- Method : Field trials were conducted to evaluate mortality rates among treated insect populations.

- Findings : The compound demonstrated significant insecticidal activity, leading to over 80% mortality within 48 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile with its analogs:

Key Observations:

- Lipophilicity: The 3-chloropropanoyl group in the target compound likely confers higher lipophilicity than the hydroxyethyl analog () but lower than aromatic substituents (e.g., 3-chloro-5-fluorobenzoyl, )[^12^][^16^].

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in target compound) may polarize the piperidine ring, influencing binding interactions with biological targets[^3^][^15^].

- Molecular Weight : The target compound (~200 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas bulkier analogs like ’s compound (366 g/mol) may face challenges in bioavailability[^3^].

Pharmacological and Functional Insights

- GAK Inhibition : ’s compound 12d demonstrated potent inhibition of cyclin G-associated kinase (IC₅₀ < 100 nM), attributed to the isothiazolo-pyridine core and methoxy-phenyl substituent.

- Antimalarial Activity : ’s pyrimidine-based analog (74) showed efficacy against Plasmodium falciparum, highlighting the role of heteroaromatic substituents in targeting parasitic enzymes.

- Solubility vs. Bioavailability : The hydroxyethyl analog () may exhibit superior aqueous solubility but reduced membrane permeability compared to chlorinated derivatives.

Preparation Methods

Chlorocarbonylation of Piperidine Derivatives

A key approach to preparing chlorocarbonyl-substituted piperidines involves the conversion of piperidine derivatives into their chlorocarbonyl analogs through reaction with chlorinating agents such as thionyl chloride, phosphorus trichloride, or oxalyl chloride.

- Patent US6147215A describes a method for producing 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, which is structurally related to the target compound. The process involves:

- Reacting 4-piperidinopiperidine with a trialkylsilyl halide to form a silyl derivative.

- Bubbling carbon dioxide gas to generate a silyl carbamate intermediate.

- Treating this intermediate with chlorinating agents (thionyl chloride, phosphorus trichloride, etc.) to yield the chlorocarbonyl piperidine hydrochloride salt.

- Optional treatment with a strong base to obtain the free chlorocarbonyl piperidine.

This method is notable for its safety, high yield, and operational ease, making it industrially attractive. The reaction is typically conducted at room temperature or below, under nitrogen atmosphere, with reaction times ranging from 1 to 48 hours depending on conditions.

Alkylation of Piperidine-4-carbonitrile with Chloropropanoyl Derivatives

Another synthetic route involves the alkylation of piperidine-4-carbonitrile or its sodium salt with chloropropanoyl derivatives:

- A homogeneous phase reaction is preferred over heterogeneous phase methods to improve purity and yield.

- The process involves forming the sodium salt of 3-piperidinopropanol in an aprotic polar solvent, followed by reaction with a chlorinated propanoyl mesylate or similar electrophile.

- This method avoids the use of phase-transfer catalysts, which are costly and toxic, and operates at mild temperatures (20-25°C), reducing impurity formation compared to prior art processes that required 80-110°C.

Reduction and Functional Group Transformations

- In some synthetic schemes, intermediates such as benzyl-protected piperidine derivatives are prepared and subsequently transformed via catalytic hydrogenation or reductive amination to install or modify functional groups.

- Organic Syntheses procedures highlight the use of sodium triacetoxyborohydride for reductive amination steps involving piperidine derivatives, which may be adapted for preparing related intermediates.

Comparative Data Table of Preparation Methods

Research Findings and Process Optimization

- The homogeneous phase alkylation method demonstrates improved purity of the free base product, eliminating the need for chromatographic purification or molecular distillation, which are costly and environmentally problematic.

- Lower reaction temperatures in these methods reduce impurity formation, enhancing product quality and process safety.

- The chlorocarbonylation method employing silyl carbamate intermediates allows for controlled introduction of the chlorocarbonyl group under mild conditions, with good yields and straightforward isolation of the hydrochloride salt.

- Avoidance of toxic phase transfer catalysts and high temperatures is a common theme in process improvements, aligning with green chemistry principles.

- The use of aprotic polar solvents and controlled stoichiometry is critical for maximizing yield and minimizing side reactions.

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile to achieve high yields and purity?

Methodological Answer:

The synthesis typically involves acylation of a piperidine precursor with 3-chloropropanoyl chloride. Key optimization steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during acylation to minimize side reactions (e.g., over-acylation or decomposition) .

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity while avoiding protic solvents that may hydrolyze the chloropropanoyl group .

- Catalyst Use : Employ catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate the acylation process .

- Purification : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures ≥95% purity. Monitor intermediates using TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Use H and C NMR to confirm the piperidine backbone (δ 2.5–3.5 ppm for N–CH), chloropropanoyl carbonyl (δ ~170 ppm), and nitrile group (C≡N peak at ~120 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight (calc. 226.68 g/mol) and detects impurities (<5%) .

- IR Spectroscopy : Validate functional groups via C≡N stretch (~2240 cm) and carbonyl (C=O) absorption (~1680 cm) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Orthogonal Validation : Cross-check NMR data with X-ray crystallography (if crystalline) or computational modeling (DFT for C chemical shift prediction) .

- 2D NMR Techniques : Use HSQC and HMBC to correlate nitrile (C≡N) with adjacent protons and resolve piperidine ring connectivity ambiguities .

- Isotopic Labeling : Introduce N or C labels at the nitrile group to track its electronic environment in complex spectra .

Advanced: What strategies can be employed to modify the structure of this compound for enhanced bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Nitrile Replacement : Substitute the nitrile (-C≡N) with a carboxylic acid (-COOH) to improve water solubility and target enzyme active sites .

- Piperidine Functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to modulate lipophilicity and binding affinity .

- Chloropropanoyl Optimization : Replace the chloro group with fluoro or methyl to alter metabolic stability (e.g., CYP450 resistance) .

- Biological Testing : Use in vitro assays (e.g., kinase inhibition or antimicrobial screens) to prioritize derivatives .

Advanced: How should researchers design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

A factorial experimental design is recommended:

- Variable Parameters : Test pH (2–12), temperature (25–80°C), and solvents (polar aprotic vs. protic) to assess stability .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor nitrile hydrolysis rates in aqueous buffers (λ = 220–240 nm) .

- Degradation Pathways : Identify byproducts via LC-MS/MS and propose mechanisms (e.g., nucleophilic substitution at the chloro group) .

- Computational Modeling : Apply Gaussian or ORCA software to simulate transition states and predict reaction pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of vapors, especially during solvent evaporation .

- Waste Disposal : Collect chlorinated byproducts separately and treat with sodium bicarbonate to neutralize acidic residues before disposal .

Advanced: How can researchers address low reproducibility in synthetic batches?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Water Content Control : Use molecular sieves or anhydrous MgSO to maintain solvent dryness (<50 ppm HO) .

- Statistical Optimization : Apply a Box-Behnken design to identify critical factors (e.g., stoichiometry, stirring rate) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.